3-Ethyl-4-iodo-1-methylpyrazole
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Description
3-Ethyl-4-iodo-1-methylpyrazole is a chemical compound with the molecular formula C9H13IN2O2 . It is also known by other names such as ethyl 3-(4-iodo-3-methylpyrazol-1-yl)propanoate .
Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazole core, which is a five-membered heterocycle derived from the parent pyrazole . The specific substitutions at the 3rd, 4th, and 1st positions of the pyrazole ring result in the unique structure of this compound .Chemical Reactions Analysis
Pyrazoles, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclizations . The specific reactions that this compound can undergo would depend on the reaction conditions and the presence of other reactants.Scientific Research Applications
Oxidative Iodination
Research has explored the oxidative iodination of N-methylpyrazoles, including those with substituents like 3-Ethyl-4-iodo-1-methylpyrazole. Such pyrazoles, with both electron-donor and electron-acceptor substituents, can undergo oxidative iodination, leading to the formation of iodinated derivatives, essential for various chemical processes (Vasilevskii & Shvartsberg, 1980).
Synthesis and Properties
In another study, the focus was on synthesizing and investigating the properties of S-alkylderivatives of pyrazole compounds, which could include derivatives like this compound. These compounds have significant potential in the pharmaceutical industry due to their biological activity (Hotsulia & Kulish, 2020).
Fluorination and Carboxylation
The fluorination of pyrazole derivatives, a category that includes this compound, has been studied, demonstrating selective fluorination under specific conditions. Such reactions are crucial for the development of various organic compounds with potential applications in medicine and industry (Makino & Yoshioka, 1988).
Magnetic Behaviour and Cluster Formation
Research has also delved into the magnetic behavior of compounds formed from pyrazole derivatives. For instance, the study of tetrafluoroborate decomposition in reactions with pyrazole compounds like this compound can lead to the formation of fluoride-containing clusters, which are significant in material science and magnetic studies (Hoedt & Reedijk, 1981).
Chemical Transformations and Tautomerism
The study of tautomerism in pyrazole derivatives, which can include this compound, offers insights into their chemical behavior. Understanding these tautomeric shifts is essential for predicting the behavior of these compounds in various chemical reactions (Catalán et al., 1989).
Solid-State Structures
The investigation of the solid-state structures of NH-pyrazoles, including derivatives like this compound, helps in understanding their molecular arrangements and potential applications in crystallography and materials science (Goddard et al., 1999).
Properties
IUPAC Name |
3-ethyl-4-iodo-1-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-3-6-5(7)4-9(2)8-6/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKMTWCKLACYDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1I)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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